5-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHOXYBENZAMIDE

Melatonin receptor pharmacology GPCR functional assay Control compound validation

5-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-methoxybenzamide is a synthetic benzamide derivative (molecular formula C18H21ClN2O3, molecular weight 348.8 g/mol) that incorporates a 5-chloro-2-methoxybenzamide core linked via a hydroxyethyl spacer to a 4-(dimethylamino)phenyl group. The compound is currently offered by specialist chemical vendors as a research chemical; however, a systematic search of the peer-reviewed biomedical literature, patent databases (including Google Patents, Justia Patents, and FreePatentsOnline), and authoritative chemical registries (PubChem, ChEMBL, ECHA) returned no primary research articles, bioactivity annotations, or patent disclosures that report experimental data for this specific molecule.

Molecular Formula C18H21ClN2O3
Molecular Weight 348.83
CAS No. 1421529-24-9
Cat. No. B2523536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHOXYBENZAMIDE
CAS1421529-24-9
Molecular FormulaC18H21ClN2O3
Molecular Weight348.83
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O
InChIInChI=1S/C18H21ClN2O3/c1-21(2)14-7-4-12(5-8-14)16(22)11-20-18(23)15-10-13(19)6-9-17(15)24-3/h4-10,16,22H,11H2,1-3H3,(H,20,23)
InChIKeyPRSBQMDLJAHLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-methoxybenzamide (CAS 1421529-24-9): Procurement Profile


5-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-methoxybenzamide is a synthetic benzamide derivative (molecular formula C18H21ClN2O3, molecular weight 348.8 g/mol) that incorporates a 5-chloro-2-methoxybenzamide core linked via a hydroxyethyl spacer to a 4-(dimethylamino)phenyl group . The compound is currently offered by specialist chemical vendors as a research chemical; however, a systematic search of the peer-reviewed biomedical literature, patent databases (including Google Patents, Justia Patents, and FreePatentsOnline), and authoritative chemical registries (PubChem, ChEMBL, ECHA) returned no primary research articles, bioactivity annotations, or patent disclosures that report experimental data for this specific molecule [1]. Consequently, its established pharmacological profile, selectivity fingerprint, and in vivo behavior remain undefined .

Why In-Class Benzamide Analogs Cannot Substitute for 1421529-24-9


Benzamide derivatives bearing 2-methoxy and 5-chloro substituents are a structurally heterogeneous class whose biological activity is exquisitely sensitive to the nature of the N-alkyl substituent [1]. In the N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl} side chain present in 1421529-24-9, the combination of a tertiary aniline nitrogen, a benzylic hydroxyl group, and a specific substitution pattern on the benzamide ring creates a unique conformational and hydrogen-bonding landscape. Even closely related analogs that exchange the dimethylamino group for a diethylamino, morpholino, or unsubstituted phenyl group would present substantially different basicity, steric bulk, and solvation properties, directly altering target engagement, cellular permeability, and metabolic stability [2]. Without published head-to-head data, the scientific user must assume that any structural deviation from 1421529-24-9 introduces uncontrolled variables that invalidate comparisons or pooled analyses. The absence of publicly disclosed structure-activity relationship (SAR) information for this scaffold further reinforces that generic substitution carries unquantifiable risk [3].

Quantitative Differentiation Evidence for 1421529-24-9


Binding Affinity vs. Melatonin Receptor Controls

No binding, functional agonism, or antagonism data for 1421529-24-9 at human MT1 or MT2 receptors, or any other pharmacological target, are available in the public domain [1]. Claims of MT2-related activity derived from the Sigma-Aldrich catalog entry for Z3670677764 are erroneous, as Z3670677764 (CAS 2414965-63-0) is N-[[5-methoxy-2-(1-methylethyl)phenyl]methyl]-3-pyridinamine, a pyridinamine compound that is structurally unrelated to the benzamide 1421529-24-9 . For reference, the active MT2 agonist UCSF4226 (SML2753) exhibits pEC50 values of 6.8 (hMT1) and 8.2 (hMT2), while the genuine inactive control Z3670677764 shows pEC50 <4.5 at both receptors [2]. The target compound 1421529-24-9 has no verified connection to this pharmacological system.

Melatonin receptor pharmacology GPCR functional assay Control compound validation

Kinase Inhibition Profile vs. Kinase Chemotype Libraries

5-Chloro-2-methoxybenzamide is a recognized hinge-binding scaffold found in several multi-kinase inhibitors (e.g., certain FLT3 and VEGFR inhibitors) [1]. However, no kinome-wide profiling data are available for 1421529-24-9. By contrast, structurally characterized benzamide-based kinase inhibitors typically disclose dissociation constants (Kd) for 50–400 kinases [2]. In the absence of such data, 1421529-24-9 cannot be assumed to display a selectivity profile comparable to that of any known benzamide kinase inhibitor, including avanafil, entospletinib, or other clinical candidates that embed a 5-chloro-2-methoxybenzamide motif [3].

Kinase selectivity screening Benzamide kinase inhibitors Chemical probe validation

Antimicrobial Activity vs. 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide Series

A published series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 32–128 μg/mL, with activity modulated approximately 4- to 8-fold by changes in the arylamino substituent [1]. The target compound 1421529-24-9 differs in three critical respects: (i) it possesses a 2-methoxy group rather than a 2-hydroxy group; (ii) the aliphatic linker includes a hydroxyl group rather than a carbonyl; and (iii) the terminal amine is a dimethylamino rather than a varied arylamino group. No antimicrobial MIC values have been reported for 1421529-24-9; extrapolation from the published series is not warranted because the methoxy substitution alone can abolish metal-chelation-dependent mechanisms of action that the 2-hydroxy series relies upon [2].

Antimicrobial benzamide SAR Structure-activity relationship Antibacterial resistance

Recommended Application Scenarios for 1421529-24-9 (Based on Available Evidence)


Use as a Negative Control in GPCR Assays (Only After In-House Validation)

If a research group independently confirms that 1421529-24-9 lacks agonist or antagonist activity at a GPCR of interest (e.g., by measuring cAMP accumulation or β-arrestin recruitment at concentrations up to 30 μM), it may serve as a vehicle- or buffer-matched negative control in that specific assay system [1]. Users must generate an in-house certificate of analysis documenting the inactivity and should not rely on any external database claim that links this compound to melatonin receptor pharmacology .

Synthetic Intermediate for Custom Benzamide Library Construction

The primary amine-equivalent and the phenolic hydroxyl group in the 2-hydroxyethyl spacer of 1421529-24-9 provide synthetic handles for further derivatization, such as O-alkylation, acylation, or sulfonylation, enabling the construction of focused benzamide libraries for phenotypic or target-based screening [1]. Procurement for this purpose is justified only if the downstream synthetic scheme has been validated and the purity of the starting material (≥95% by HPLC) is confirmed by the supplier's batch-specific certificate of analysis.

Physicochemical Profiling and In Silico Model Training

The compound's measured logP (predicted ~2.72 from mcule), topological polar surface area (~37.3 Ų), and hydrogen-bond donor/acceptor count make it suitable for inclusion in a training set for computational models of passive membrane permeability or CYP450 metabolism, provided that the relevant experimental data (e.g., PAMPA permeability, microsomal half-life) are generated in-house [1]. The absence of published in vitro ADME data means that 1421529-24-9 adds value only as a novel, uncharacterized data point that broadens the chemical space of the training set .

Crystallography Additive or Co-crystallization Screen

Given its benzamide core and flexible side chain, 1421529-24-9 could be evaluated as a co-crystallization additive or as a fragment for crystal soaking experiments targeting proteins with known benzamide-binding sites (e.g., PARP enzymes, certain kinases, or GPCRs) [1]. However, the lack of affinity data necessitates broad screening at multiple concentrations (1–10 mM) and rigorous validation of electron density for any bound ligand; procurement is appropriate only for laboratories with established crystallography pipelines .

Quote Request

Request a Quote for 5-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHOXYBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.